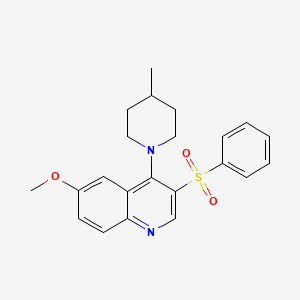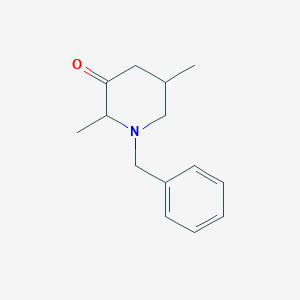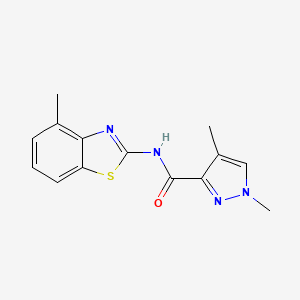![molecular formula C19H9Cl3F3N3 B2879113 5-(3-Chlorophenyl)-2-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 477848-55-8](/img/structure/B2879113.png)
5-(3-Chlorophenyl)-2-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Chlorophenyl)-2-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C19H9Cl3F3N3 and its molecular weight is 442.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a key enzyme involved in the regulation of cell growth and proliferation. By inhibiting this enzyme, the compound can effectively halt the growth of cancer cells .
Mode of Action
The compound interacts with EGFR-TK, inhibiting its activity. This inhibition prevents the phosphorylation of EGFR, a process that is necessary for the activation of downstream signaling pathways involved in cell proliferation .
Biochemical Pathways
By inhibiting EGFR-TK, the compound disrupts several downstream signaling pathways, including the PI3K/Akt and MAPK pathways. These pathways are crucial for cell survival, growth, and proliferation. Their disruption leads to the inhibition of these processes, effectively halting the growth of cancer cells .
Pharmacokinetics
The compound’s ability to inhibit p-glycoprotein suggests that it may have good bioavailability . P-glycoprotein is a transporter that can pump drugs out of cells, reducing their effectiveness. By inhibiting this transporter, the compound may be able to increase its own cellular uptake and efficacy .
Result of Action
The compound’s action results in significant anti-proliferative activity against cancer cells. It has been shown to induce cell cycle arrest at the S phase, leading to an increase in pre-G cell population. This compound also increases the percentage of apoptotic cells in a time-dependent manner .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy through drug-drug interactions. Additionally, the compound’s stability and activity may be affected by factors such as pH, temperature, and the presence of certain enzymes .
Propiedades
IUPAC Name |
5-(3-chlorophenyl)-2-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9Cl3F3N3/c20-12-3-1-2-10(6-12)15-8-17(19(23,24)25)28-18(26-15)9-16(27-28)11-4-5-13(21)14(22)7-11/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHNJWSBJRYBOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9Cl3F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[(1R)-1-(3-aminophenyl)ethyl]carbamate](/img/structure/B2879031.png)
![1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2879032.png)

![Methyl 3-(2-(4-chlorophenoxy)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2879038.png)
![N-(2,4-difluorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2879040.png)
![Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2879041.png)
![1-(3,4-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2879043.png)


![2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2879047.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)amino]ethanol](/img/structure/B2879048.png)
![2-(2,4-Difluorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2879049.png)

